5-Bromo-2-methoxy-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- is a heterocyclic compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with bromine, methoxy, and methyl groups. Its distinct chemical properties make it a valuable candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents. One common method includes the use of aromatic, aliphatic, cyclic, cycloaliphatic, and aryl aliphatic amines in the presence of a catalytic amount of hydrochloric acid . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the demand for the compound in various applications. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- has a wide range of scientific research applications, including:
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase B (Akt), it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also inhibitors of protein kinase B (Akt) and have shown similar biological activity.
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These derivatives exhibit inhibitory activity against NF-κB inducing kinase (NIK) and have potential therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 5-bromo-2-methoxy-7-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine, methoxy, and methyl groups enhances its reactivity and potential as a therapeutic agent compared to other similar compounds.
Properties
Molecular Formula |
C8H9BrN4O |
---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H9BrN4O/c1-13-3-4(9)5-6(10)11-8(14-2)12-7(5)13/h3H,1-2H3,(H2,10,11,12) |
InChI Key |
GRELFAQPDNRMGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=C(N=C21)OC)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.